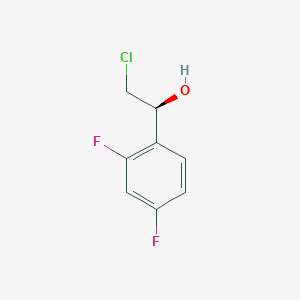

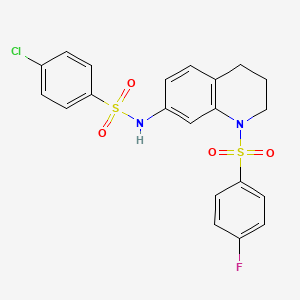

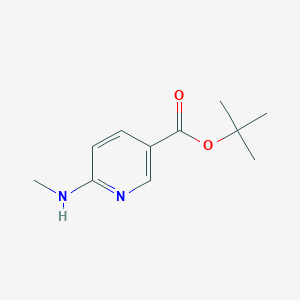

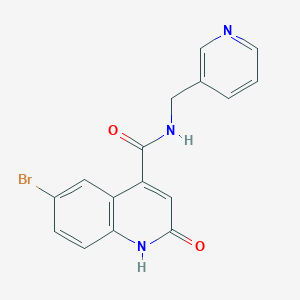

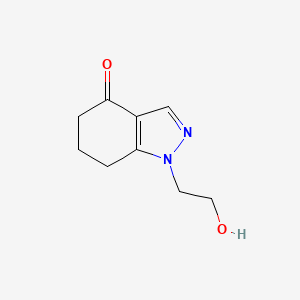

![molecular formula C15H15N3O3S2 B2996026 S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate CAS No. 295365-16-1](/img/structure/B2996026.png)

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, in normal and cancerous cells. ABT-737 has been extensively studied for its potential as an anticancer agent.

科学的研究の応用

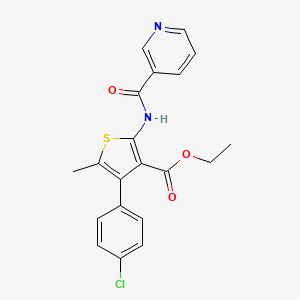

Anticancer Activities

This compound has been investigated for its potential as an anticancer agent . It is part of a series of compounds that have been synthesized to target tubulin polymerization, which is a crucial process in cell division . By inhibiting tubulin polymerization, these compounds can effectively stop the proliferation of cancer cells. The research indicates that derivatives of this compound have shown significant activity against various cancer cell lines, including HeLa, A549, and HT-29, with IC50 values ranging from 30 to 240 nM .

Tubulin Polymerization Inhibition

As part of its anticancer properties, this compound’s ability to inhibit tubulin polymerization makes it a valuable tool for scientific research into the mechanisms of cell division and cancer growth . By understanding how tubulin inhibitors work, researchers can develop new strategies for cancer treatment.

Synthesis of Antitumor Agents

The compound is used in the synthesis of new antitumor agents. A study has shown that modifying the 2-position of the pharmacophore with different amines can lead to the creation of compounds with varied and potent antitumor activities . This opens up possibilities for the development of a new class of antitumor drugs.

Pharmacophore Modification

The compound serves as a pharmacophore that can be modified to enhance its biological activity. By altering the substituents at the 2-position, researchers can synthesize a range of compounds with different properties and potential applications in drug development .

Drug Discovery Research

In the field of drug discovery, this compound is a candidate for the development of new drugs due to its modifiable structure and biological activities. Its role in the inhibition of tubulin polymerization is particularly relevant for the design of drugs targeting cancer cells .

Biological Investigation

The compound is also used in biological investigations to understand the interaction between small molecules and biological targets. Studies involving this compound can provide insights into the molecular basis of diseases and the action mechanism of therapeutic agents .

Chemical Biology Studies

In chemical biology, this compound can be used to study the chemical processes within living organisms, particularly how chemical substances interact with and influence biological systems. It can serve as a tool compound for probing biological pathways .

Molecular Pharmacology

Lastly, in molecular pharmacology, the compound is used to study the effects of drugs at the molecular level. It can help in identifying the molecular targets of drugs and understanding the drug-receptor interactions that underpin therapeutic effects .

特性

IUPAC Name |

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c16-15(19)22-11-14(17-12-7-3-1-4-8-12)18-23(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHSIADWOWIOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)CSC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/CSC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)

![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)